molecular formula C9H11BrMgO B14213716 Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1) CAS No. 800408-14-4

Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1)

Cat. No.: B14213716
CAS No.: 800408-14-4
M. Wt: 239.39 g/mol
InChI Key: QOEWNHGVAYPWGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2-ethoxyphenylmethanide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium bromide (2-ethoxyphenyl)methanide typically involves the reaction of 2-ethoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis and oxidation of the Grignard reagent. The general reaction is as follows:

2-ethoxyphenyl bromide+MgMagnesium bromide (2-ethoxyphenyl)methanide\text{2-ethoxyphenyl bromide} + \text{Mg} \rightarrow \text{Magnesium bromide (2-ethoxyphenyl)methanide} 2-ethoxyphenyl bromide+Mg→Magnesium bromide (2-ethoxyphenyl)methanide

Industrial Production Methods

In industrial settings, the production of Grignard reagents like magnesium bromide (2-ethoxyphenyl)methanide is scaled up by using large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Magnesium bromide (2-ethoxyphenyl)methanide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF).

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products Formed

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Hydrocarbons: Formed from coupling reactions with other organic halides.

Scientific Research Applications

Magnesium bromide (2-ethoxyphenyl)methanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium bromide (2-ethoxyphenyl)methanide involves the formation of a highly reactive carbanion species. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom. This carbanion can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium bromide (2-methylphenyl)methanide
  • Phenylmagnesium bromide
  • Vinylmagnesium bromide

Uniqueness

Magnesium bromide (2-ethoxyphenyl)methanide is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.

Properties

CAS No.

800408-14-4

Molecular Formula

C9H11BrMgO

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QOEWNHGVAYPWGL-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=CC=C1[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.